molecular formula C8H14O3 B1232535 (3Z)-Hex-3-en-1-yl methyl carbonate CAS No. 67633-96-9

(3Z)-Hex-3-en-1-yl methyl carbonate

Cat. No. B1232535
CAS RN: 67633-96-9
M. Wt: 158.19 g/mol
InChI Key: BLOXMGXSDAAJGX-PLNGDYQASA-N
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Description

Synthesis Analysis

The synthesis of (3Z)-Hex-3-en-1-yl methyl carbonate and similar compounds involves palladium-catalyzed processes, demonstrating the versatility of these methods in organic synthesis. For instance, Bagutski et al. (2006) developed a Pd-catalyzed 5-exo-trig-3-exo-trig cascade cyclization, providing an efficient route to bicyclic acrylates, which are essential for low-shrinkage polymers (Bagutski et al., 2006). This highlights the compound's role in synthesizing novel monomers for polymer chemistry.

Molecular Structure Analysis

The molecular structure of related carbonate compounds has been studied through various techniques, including X-ray crystallography and NMR spectroscopy. Ahmad et al. (2009) investigated the solid-state structure of a potassium methylstannoxyl carbonate cluster, revealing its drum-type structure typical for organostannoxyl carboxylates (Ahmad et al., 2009). Such studies provide insights into the geometric and electronic characteristics of (3Z)-Hex-3-en-1-yl methyl carbonate and its derivatives, which are crucial for understanding their reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving (3Z)-Hex-3-en-1-yl methyl carbonate are indicative of its reactivity towards various organic synthesis processes. Selva et al. (2008) explored the methylation of benzyl-type alcohols with dimethyl carbonate, showcasing the compound's potential in selective synthesis processes (Selva et al., 2008). Such reactions underscore the compound's utility in creating chemically diverse and functionally rich organic molecules.

Physical Properties Analysis

Understanding the physical properties of (3Z)-Hex-3-en-1-yl methyl carbonate is essential for its application in synthesis and material science. Research focusing on related compounds, such as the study of dimethyl carbonate synthesis from methanol and carbon dioxide over zirconia by Jung and Bell (2001), provides valuable information on the synthesis conditions and mechanisms, which could be analogous to those of (3Z)-Hex-3-en-1-yl methyl carbonate (Jung & Bell, 2001).

Chemical Properties Analysis

The chemical properties of (3Z)-Hex-3-en-1-yl methyl carbonate, including its reactivity and stability, play a critical role in its applications. The compound's behavior in chemical reactions, such as palladium-catalyzed annulations and methylation reactions, indicates its potential in organic synthesis and material development. Research by Selva and Tundo (2003) on the chemoselective methylation of functionalized anilines with dimethyl carbonate highlights the selective reactivity of such compounds, which is pivotal for designing specific synthesis pathways (Selva & Tundo, 2003).

Scientific Research Applications

Cyclopropyl Building Blocks for Organic Synthesis

The palladium-catalyzed cascade cyclization of 1,6-enynes with a propargyl carbonate terminus, including compounds structurally related to "(3Z)-Hex-3-en-1-yl methyl carbonate", facilitates the synthesis of variously substituted 2-(bicyclo[3.1.0]hex-1-yl)acrylates. These compounds serve as novel monomers for low-shrinkage polymers, highlighting a scalable synthetic route for technical application in material science (Bagutski et al., 2006).

Decomposition and Isomerization Studies

Research on the decomposition and isomerization reactions of related hexyl radicals at high temperatures provides insights into the kinetics and reaction mechanisms of olefin formation. This knowledge is crucial for understanding combustion processes and for the development of more efficient fuel and energy systems (Awan et al., 2010).

Polyurethane and Polymer Research

The synthesis of α,ω-di(vinylene carbonate) telechelic polyolefins through metathesis reactions demonstrates the potential of (3Z)-Hex-3-en-1-yl methyl carbonate analogs as precursors for non-isocyanate polyurethanes (NIPUs). This research underscores the quest for more sustainable and less toxic alternatives in polymer production (Chauveau et al., 2019).

Combustion and Pyrolysis Studies

Studies on the pyrolysis of cyclohexane and related compounds at low pressure offer valuable data on the formation of various radicals and stable products, informing the optimization of combustion processes and the development of new synthetic pathways for industrial chemistry (Wang et al., 2012).

Green Chemistry and Methylation

The versatility of dimethyl carbonate (DMC) as an eco-friendly alternative for methylation and carbonylation processes, including reactions with (3Z)-Hex-3-en-1-yl methyl carbonate analogs, highlights the shift towards more sustainable chemical processes. This approach reduces reliance on toxic reagents and promotes cleaner production methods (Tundo & Selva, 2002).

Safety And Hazards

According to the European Chemicals Agency (ECHA), this substance causes skin irritation and may cause an allergic skin reaction .

properties

IUPAC Name

[(Z)-hex-3-enyl] methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-5-6-7-11-8(9)10-2/h4-5H,3,6-7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOXMGXSDAAJGX-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052353
Record name (Z)-Hex-3-en-1-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbonic acid, (3Z)-3-hexen-1-yl methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

(3Z)-Hex-3-en-1-yl methyl carbonate

CAS RN

67633-96-9
Record name Liffarome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67633-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, (3Z)-3-hexen-1-yl methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Hex-3-en-1-yl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-hex-3-en-1-yl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEX-3-EN-1-YL METHYL CARBONATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEC5YY1PGT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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